molecular formula C11H12Cl2N2O3S B2582685 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea CAS No. 302902-45-0

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea

Cat. No.: B2582685
CAS No.: 302902-45-0
M. Wt: 323.19
InChI Key: LQWIYCFLTIBLQT-UHFFFAOYSA-N
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Description

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea is a synthetic urea derivative intended for research and development purposes. This compound features a unique molecular architecture, combining a 4-chlorophenyl group and a sulfone-containing thiolane ring, which may confer specific physicochemical properties and biological activity. Urea derivatives are a significant class of compounds in medicinal chemistry, known to interact with various biological targets. For instance, structurally related 1-(phenethyl)-3-(4-chlorophenyl)urea analogs have been extensively studied as potent and selective negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor, showing promise in preclinical models for attenuating the reinstatement of cocaine-seeking behavior . Furthermore, other urea-based compounds have demonstrated notable anticancer and antioxidant activities in experimental models, highlighting the therapeutic potential of this chemical class . The specific 4-chloro-1,1-dioxothiolane moiety in this compound is a notable structural feature, as sulfone groups can influence a molecule's electronic properties, conformation, and binding affinity to protein targets. Researchers may find this compound valuable for probing novel pharmacological pathways, investigating structure-activity relationships (SAR) in drug discovery projects, or as a chemical intermediate for the synthesis of more complex molecules. All studies must be conducted in compliance with local regulations and institutional safety guidelines. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3S/c12-7-1-3-8(4-2-7)14-11(16)15-10-6-19(17,18)5-9(10)13/h1-4,9-10H,5-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWIYCFLTIBLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea typically involves multiple steps:

    Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable precursor, such as a chlorinated thiol.

    Introduction of the Urea Moiety: The urea group can be introduced via a reaction between an amine and an isocyanate or through the use of phosgene and an amine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorinated phenyl ring or the urea moiety.

    Substitution: Halogenated compounds like this one can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea
  • Molecular Formula : C12H15ClN2O3S
  • Molecular Weight : 302.77 g/mol

The compound features a thiolane ring and a urea moiety, which are critical for its biological activity.

Medicinal Chemistry

  • Potential Drug Candidate :
    • The compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the micromolar range.
    • Mechanism of Action : It may induce apoptosis through modulation of key signaling pathways, such as the Bcl-2 family of proteins and the EGFR signaling pathway .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its unique structural features allow it to interact with biological targets effectively.

Agricultural Applications

  • Herbicide Development :
    • Compounds similar to 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea have been explored for their potential as herbicides due to their ability to inhibit specific enzyme pathways in plants, leading to growth suppression.
  • Pesticidal Properties :
    • Research indicates that derivatives of this compound could serve as effective pesticides by disrupting metabolic processes in pests.

Materials Science

  • Polymer Synthesis :
    • The compound can act as a building block for synthesizing polymers with specific properties, such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices can enhance material performance .

Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These findings indicate that the compound has significant potential as an anticancer agent, particularly in targeting specific cancer cell lines.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been evaluated for its neuropharmacological effects. Studies show it may modulate the endocannabinoid system, which is critical for addiction therapy.

Case Study: Drug-Seeking Behavior in Rats

In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests its potential application in addiction treatment.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of its similarities and distinctions with related compounds:

Functional Group Analysis

  • Core Structure : Unlike common urea derivatives (e.g., 1-(4-chlorophenyl)-3-phenylurea ), this compound incorporates a sulfonated thiolan ring, which introduces steric bulk and polar sulfone groups. This contrasts with simpler arylureas lacking heterocyclic systems.
  • Halogenation: The dual chloro-substitutions (on the thiolan and phenyl rings) mirror strategies seen in cytotoxic halogenated enones, such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) and (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (C3), where halogen atoms enhance electrophilicity and membrane permeability .

Physicochemical Properties

  • Solubility: The sulfone and urea groups increase hydrophilicity relative to nonpolar analogs like C1–C4. This may improve aqueous solubility but reduce cell-membrane penetration.

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Halogen Substituents Key Functional Groups Reported Bioactivity
Target Urea Derivative Thiolan-Urea 4-Cl (thiolan), 4-Cl (phenyl) Urea, Sulfone Not reported
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) Enone 4-Cl (phenyl) Ketone, Alkene Cytotoxic (IC₅₀ ~10–20 μM)
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3) Enone 3-Br (phenyl) Ketone, Alkene Cytotoxic (IC₅₀ ~5–15 μM)

Table 2. Hypothetical Physicochemical Properties

Property Target Urea Derivative C1 (Chlorophenyl Enone)
Molecular Weight ~350 g/mol ~270 g/mol
LogP (Predicted) 2.1 3.8
Hydrogen Bond Donors 2 (urea NH) 0

Biological Activity

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following molecular formula:

  • Molecular Formula : C10_{10}H8_{8}Cl2_{2}N2_{2}O3_{3}S

It includes a thiolane ring containing a dioxo group and a chlorophenyl moiety, which are critical for its biological activity. The presence of chlorine atoms enhances its interaction with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The thiolane moiety is known for its ability to interact with enzymes and receptors, potentially leading to antimicrobial effects. Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
Enzyme InteractionPotential modulation of enzyme activity

The mechanism of action of 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea is hypothesized to involve:

  • Enzyme Inhibition : The dioxo group may participate in redox reactions or act as a competitive inhibitor for various enzymes.
  • Receptor Binding : The chlorophenyl group can facilitate binding to specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

A number of studies have investigated the biological activity of compounds structurally related to 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea:

  • Antimicrobial Studies :
    • A study demonstrated that similar thiolane derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The study suggested that the presence of sulfur in the structure plays a crucial role in bioactivity .
  • Anti-inflammatory Research :
    • Research indicated that compounds with dioxo functionalities can reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions like arthritis .
  • Enzyme Interaction Studies :
    • Investigations into enzyme kinetics revealed that certain derivatives can inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

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